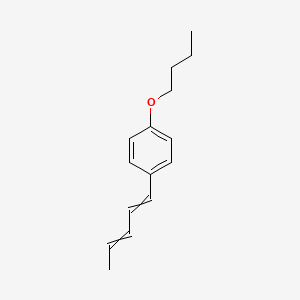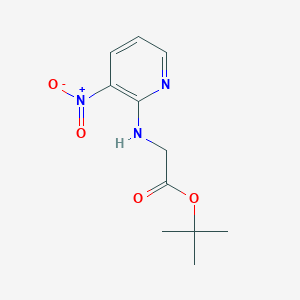
tert-Butyl (3-nitropyridin-2-yl)glycinate, AldrichCPR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-nitropyridin-2-yl)glycinate, AldrichCPR is an organic compound with the molecular formula C12H18N4O4 It is a derivative of pyridine, featuring a nitro group at the 3-position and an amino group at the 2-position, linked to an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(3-nitropyridin-2-YL)amino]acetate typically involves the reaction of 3-nitropyridine-2-amine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for tert-butyl 2-[(3-nitropyridin-2-YL)amino]acetate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3-nitropyridin-2-yl)glycinate, AldrichCPR can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: Formation of tert-butyl 2-[(3-aminopyridin-2-YL)amino]acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized pyridine derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl (3-nitropyridin-2-yl)glycinate, AldrichCPR has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-[(3-nitropyridin-2-YL)amino]acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (3-nitropyridin-2-yl)glycinate: Similar structure but with a glycine moiety instead of an acetate group.
Tert-butyl (2-((3-nitropyridin-2-yl)amino)ethyl)carbamate: Similar structure but with a carbamate group instead of an acetate group.
Uniqueness
tert-Butyl (3-nitropyridin-2-yl)glycinate, AldrichCPR is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry and drug development.
Propiedades
Fórmula molecular |
C11H15N3O4 |
|---|---|
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
tert-butyl 2-[(3-nitropyridin-2-yl)amino]acetate |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-9(15)7-13-10-8(14(16)17)5-4-6-12-10/h4-6H,7H2,1-3H3,(H,12,13) |
Clave InChI |
YJYJATIUIUXMHI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CNC1=C(C=CC=N1)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

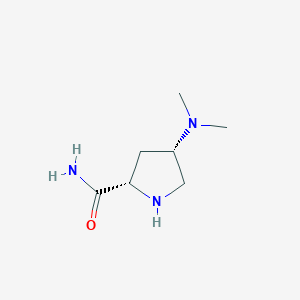
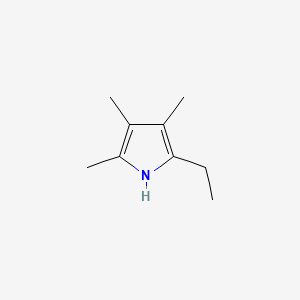
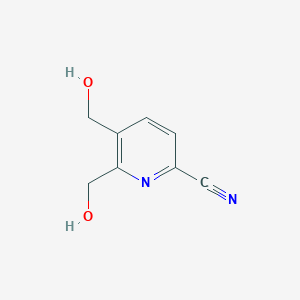
![2-[Ethyl(octyl)amino]ethanol](/img/structure/B8535288.png)
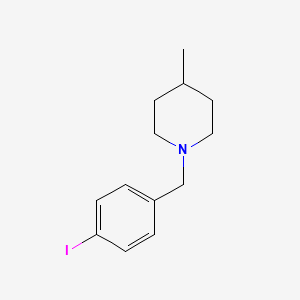
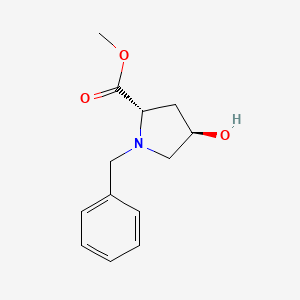
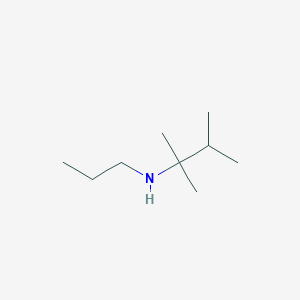
![1-Chloro-1-[(3-nitrophenyl)hydrazono]-2-propanone](/img/structure/B8535307.png)
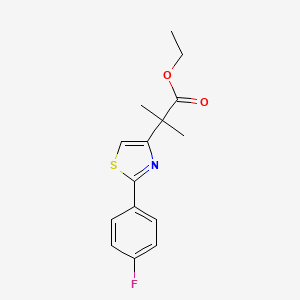
![3-Ethyl-1-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B8535318.png)
![4-oxo-N-propan-2-yl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B8535325.png)
![4-[4-(Pyridin-2-yl)but-3-yn-1-yl]benzonitrile](/img/structure/B8535337.png)
![5-Bromo-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B8535349.png)
